molecular formula C13H18N2O3S B2674426 N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide CAS No. 114261-42-6

N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide

Cat. No.: B2674426
CAS No.: 114261-42-6
M. Wt: 282.36
InChI Key: YOVRQBWIQYUGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide is a compound that features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry

Scientific Research Applications

N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide can be achieved through several methods. One common approach involves the alkylation of a pyrrolidine derivative with a suitable sulfonamide precursor. For instance, the reaction of N-methylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar ring structure.

    Phenylpyrrolidine: A derivative with a phenyl group attached to the pyrrolidine ring.

    Methanesulfonamide: A sulfonamide derivative with a similar functional group.

Uniqueness: N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate multiple pathways and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-14(19(2,17)18)10-15-9-12(8-13(15)16)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVRQBWIQYUGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CN1CC(CC1=O)C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.